4-Ethylphenyl Sulfate Potassium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

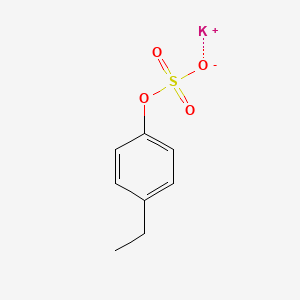

4-Ethylphenyl Sulfate Potassium Salt is a chemical compound with the molecular formula C8H9KO4S. It is the potassium salt of 4-ethylphenyl sulfate, which is derived from the sulfation of 4-ethylphenol. This compound is of interest due to its various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

4-Ethylphenyl Sulfate Potassium Salt can be synthesized through the reaction of 4-ethylphenol with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction conditions typically involve:

Sulfation: 4-ethylphenol is reacted with sulfuric acid to form 4-ethylphenyl sulfate.

Neutralization: The resulting 4-ethylphenyl sulfate is then neutralized with potassium hydroxide to form potassium 4-ethylphenyl sulfate.

Industrial Production Methods

In industrial settings, the production of potassium 4-ethylphenyl sulfate follows similar steps but on a larger scale. The process involves:

Continuous Stirred Tank Reactors (CSTRs): These reactors are used to ensure thorough mixing and consistent reaction conditions.

Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity.

化学反応の分析

Types of Reactions

4-Ethylphenyl Sulfate Potassium Salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert it back to 4-ethylphenol.

Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Produces sulfonic acids.

Reduction: Yields 4-ethylphenol.

Substitution: Results in various substituted phenyl compounds.

科学的研究の応用

Scientific Research Applications

1. Biochemical Research

- Uremic Toxin Studies : The compound is recognized as a uremic toxin, implicated in renal dysfunction. Its biological activity has been linked to the disruption of cellular processes in renal tissues, contributing to chronic kidney disease pathophysiology.

- Metabolite Tracking : It serves as a reference standard in studies involving gut microbial metabolites and their effects on host physiology. Notably, it has been investigated for its role in metabolic disorders and neurological conditions.

2. Pharmacological Insights

- Neurological Research : Elevated levels of 4-ethylphenyl sulfate have been associated with anxiety behaviors in autistic individuals. Research indicates that alterations in plasma levels may correlate with behavioral changes, highlighting its potential role in neurocognitive disorders .

- Drug Metabolism Studies : The compound's interactions with cytochrome P450 enzymes suggest implications for pharmacokinetics and drug interactions, making it valuable for investigating drug metabolism pathways.

3. Environmental Analysis

- Metabolic Studies : It is used as a tracer in metabolic studies to track the fate of compounds within biological systems. Its isotopic labeling properties enhance analytical techniques like mass spectrometry.

- Impact on Gut Microbiota : Research suggests that this compound can influence gut microbiome composition and function, with implications for gastrointestinal health and disease .

Case Study 1: Anxiety Phenotype Correlation

A study explored the relationship between plasma levels of 4-ethylphenyl sulfate and anxiety behaviors in children with autism spectrum disorder (ASD). Key findings included:

- Initial Plasma Level : Average plasma concentration was found to be 29 μg/L.

- Post-Treatment Reduction : After intervention, levels dropped to 9 μg/L, correlating with significant reductions in anxiety behaviors .

Case Study 2: Effects on Renal Function

Research examining the effects of 4-ethylphenyl sulfate on renal function demonstrated:

- Impact on Kidney Health : The compound was shown to negatively influence kidney function and promote inflammation in renal tissues.

- Mechanistic Insights : Investigations into how this compound disrupts cellular processes have provided insights into chronic kidney disease mechanisms.

作用機序

The mechanism of action of potassium 4-ethylphenyl sulfate involves its interaction with biological systems. It is known to:

Modulate Neurological Health: As a gut microbial metabolite, it can influence neurological functions and behaviors.

Affect Metabolic Pathways: It is involved in the metabolism of aromatic amino acids and can impact metabolic health.

類似化合物との比較

4-Ethylphenyl Sulfate Potassium Salt can be compared with other similar compounds such as:

- Potassium p-tolyl sulfate

- Potassium phenyl sulfate

- Indoxyl sulfate potassium salt

Uniqueness

This compound is unique due to its specific structure and the biological effects it exerts. Unlike other sulfates, it is derived from 4-ethylphenol and has distinct applications in research related to gut microbiota and metabolic health.

生物活性

4-Ethylphenyl Sulfate Potassium Salt (4EPS) is a compound that has garnered attention in recent scientific research due to its biological activity and potential implications in pharmacology and toxicology. This article explores the biological activity of 4EPS, examining its metabolic pathways, interactions with biological systems, and implications for health and disease.

This compound is the potassium salt of 4-ethylphenyl sulfate, characterized by the following molecular formula:

- Molecular Formula: C8H9O4S

- CAS Number: 1574285-06-5

The compound appears as a white to pale beige solid with a melting point ranging from 275°C to 278°C. It is primarily utilized in research settings for its unique isotopic labeling properties, particularly in studies involving metabolic pathways and environmental analyses .

Biological Activity Overview

Research indicates that 4EPS exhibits significant biological activity, particularly as a uremic toxin. It has been implicated in various physiological processes, including:

- Metabolic Pathways: 4EPS is a product of microbial metabolism of dietary phenols, particularly from the gut microbiota. Its presence in the bloodstream can indicate alterations in gut microbial composition .

- Neurological Effects: Elevated levels of 4EPS have been associated with anxiety phenotypes in autistic individuals. A study showed a correlation between reduced plasma concentrations of 4EPS and decreased anxiety symptoms in children with autism .

The biological mechanisms through which 4EPS exerts its effects are not fully understood but may involve interactions with specific enzymes and receptors:

- Enzyme Interactions: Compounds similar to 4EPS can influence cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications for pharmacokinetics and drug interactions .

- Neuronal Impact: In animal models, accumulation of 4EPS has been linked to degradation of neuronal axons, indicating potential neurotoxic effects .

Case Study: Anxiety Phenotype Correlation

A notable study investigated the relationship between plasma levels of 4EPS and anxiety behaviors in autistic children. The findings revealed that:

- Initial Plasma Level: Average plasma concentration was found to be 29 μg/L.

- Post-Treatment Reduction: After intervention, levels dropped to 9 μg/L, correlating with significant reductions in anxiety behaviors .

Experimental Research on Mice

In another study involving mice, researchers injected subjects with varying doses of 4EPS to assess behavioral changes:

- Dosage: Mice received daily injections of either saline or 30 mg/kg of 4EPS.

- Behavioral Metrics:

Comparative Analysis with Related Compounds

To better understand the biological activity of 4EPS, it is useful to compare it with structurally similar compounds. The following table summarizes key differences among related compounds:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| This compound | Non-deuterated variant | Lacks deuterium labeling; used similarly but less traceable. |

| Phenyl-d5 Sulfate Sodium Salt | Deuterated phenolic sulfate | Different alkyl substitution; sodium salt instead of potassium. |

| Ethylbenzene | Non-sulfated aromatic compound | No sulfate group; used primarily as an industrial solvent. |

| p-Toluenesulfonic Acid | Aromatic sulfonic acid | Contains a sulfonic acid group; used as a reagent in organic synthesis. |

特性

IUPAC Name |

potassium;(4-ethylphenyl) sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S.K/c1-2-7-3-5-8(6-4-7)12-13(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBJOLRFIRVGDM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9KO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。